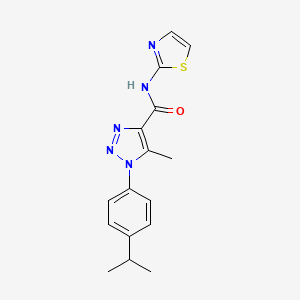

1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-isopropylphenyl group at the 1-position, a methyl group at the 5-position, and a thiazol-2-yl carboxamide at the 4-position. This scaffold is of significant interest in medicinal chemistry due to the pharmacophoric versatility of triazole and thiazole moieties, which are frequently employed in drug design for their metabolic stability and ability to engage in hydrogen bonding and π-π interactions .

Propriétés

IUPAC Name |

5-methyl-1-(4-propan-2-ylphenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-10(2)12-4-6-13(7-5-12)21-11(3)14(19-20-21)15(22)18-16-17-8-9-23-16/h4-10H,1-3H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFYIUQINMTWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Thiazole Ring: The thiazole ring is often introduced through a condensation reaction involving a thioamide and a haloketone.

Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols

Substitution Products: Alkylated or acylated derivatives

Applications De Recherche Scientifique

1-(4-Isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mécanisme D'action

The mechanism of action of 1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The target compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton with several analogs, differing primarily in the substituents on the aryl group (R1) and the carboxamide moiety (R2). Key structural variations and their implications are summarized below:

Key Observations :

- Lipophilicity : The 4-isopropylphenyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., 4-chlorophenyl in Compound I) .

- Heterocyclic Amides: Thiazol-2-yl (target compound) and quinolin-2-yl (3k) substituents confer distinct electronic profiles, influencing receptor affinity .

Key Findings :

- Antitumor Activity : The 4-chlorophenyl analog in demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, highlighting the impact of halogenated aryl groups .

- Metabolic Modulation: Quinoline-containing analogs (e.g., 3k) reduced serum glucose levels by 40% in murine models via Wnt/β-catenin inhibition .

- Antimicrobial Efficacy : Chlorophenyl-thiazole derivatives (e.g., Compound 4) showed MIC values of 2 µg/mL against Staphylococcus aureus .

Physicochemical Properties and Pharmacokinetics

- Molecular Weight : The target compound (MW: 342.4 g/mol) falls within Lipinski’s rule of five (<500 g/mol), unlike bulkier analogs like 9c (MW: 573.4 g/mol) .

- Solubility : Ethoxy (E141-0502) and hydroxy (Compound I) groups improve aqueous solubility compared to halogenated derivatives .

- Metabolic Stability : Thiazole and triazole moieties resist oxidative metabolism, enhancing half-life .

Activité Biologique

The compound 1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is part of a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a triazole ring fused with a thiazole moiety and an isopropylphenyl group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of triazole derivatives. For instance, compounds similar to 1-(4-isopropylphenyl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibited significant inhibition against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 8 | 9 |

| B. subtilis | 7.5 | 8 |

| S. epidermidis | 7 | 6 |

These results indicate that the compound has a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. In vitro assays have shown that compounds containing the triazole and thiazole rings can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.1 |

| HCT-116 | 2.6 |

| HepG2 | 1.4 |

These results indicate that the compound exhibits potent antiproliferative effects, outperforming standard chemotherapeutic agents like doxorubicin .

The biological activity of the compound is thought to arise from its ability to inhibit key enzymes involved in cell proliferation and survival. Specifically, it has been suggested that triazole derivatives may act as thymidylate synthase inhibitors, leading to apoptosis in cancer cells by disrupting DNA synthesis .

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be attributed to specific structural features:

- Thiazole and Triazole Rings : These heterocycles are critical for biological activity.

- Isopropyl Group : Enhances lipophilicity and cellular uptake.

- Carboxamide Functionality : May contribute to hydrogen bonding interactions with biological targets.

Research indicates that modifications on these rings can significantly alter the biological profile of the derivatives .

Case Studies

Several studies have investigated similar compounds with promising results:

- Synthesis and Evaluation Study : A study synthesized various triazole derivatives and evaluated their antimicrobial and anticancer activities. The best-performing compounds exhibited IC50 values significantly lower than standard treatments .

- Molecular Docking Studies : Computational analyses have supported experimental findings by predicting binding affinities to target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.